4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Overview
Description
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a fused ring system that includes a pyridine ring and a diazepine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization to form the diazepine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer activity.
1H-pyrrolo[2,3-b]pyridine: Targeting FGFR with potential in cancer treatment.
Pyrazolo[3,4-d]pyrimidine: CDK2 inhibitors with selective anticancer properties.
Uniqueness
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one stands out due to its unique ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-2-4-10-7-5-9-3-1-6(7)11-8/h1,3,5,10H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIOCMHUUSPSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CN=C2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703527 | |
Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710349-41-0 | |
Record name | 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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